({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C15H21BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a hept-6-en-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)benzyl alcohol with hept-6-en-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The hept-6-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the hept-6-en-1-yloxy group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature or elevated temperatures.
Major Products Formed
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hept-6-yloxy derivatives.
Scientific Research Applications
Chemistry
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of bromomethyl and hept-6-en-1-yloxy groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The hept-6-en-1-yloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzyl alcohol
- Hept-6-en-1-ol
- Benzyl bromide
Uniqueness
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is unique due to the presence of both a bromomethyl group and a hept-6-en-1-yloxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H21BrO |
---|---|
Molecular Weight |
297.23 g/mol |
IUPAC Name |
4-(bromomethyl)hept-6-enoxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2 |
InChI Key |
MPLUMEYEAVNXBK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.